molecular formula C8H4ClF3O2 B1362249 5-Chloro-2-(trifluoromethyl)benzoic acid CAS No. 654-98-8

5-Chloro-2-(trifluoromethyl)benzoic acid

Cat. No.: B1362249
CAS No.: 654-98-8
M. Wt: 224.56 g/mol
InChI Key: FWLFUSUVWNEKRN-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)benzoic acid is a carboxylic acid derivative with the molecular formula C8H4ClF3O2. It is known for its unique chemical properties, which make it a valuable building block in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)benzoic acid typically involves the chlorination of 2-(trifluoromethyl)benzoic acid. This process can be carried out using various chlorinating agents under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination reactions, utilizing efficient and cost-effective chlorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzoic acids .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, depending on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its derivatives may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 6-Chloro-α,α,α-trifluoro-m-toluic acid

Comparison

Compared to similar compounds, 5-Chloro-2-(trifluoromethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it particularly valuable in certain synthetic applications where other compounds may not be as effective .

Properties

IUPAC Name

5-chloro-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLFUSUVWNEKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378758
Record name 5-Chloro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-98-8
Record name 5-Chloro-2-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 654-98-8
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